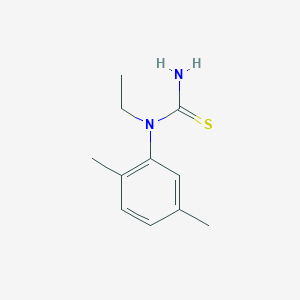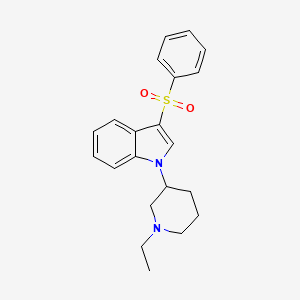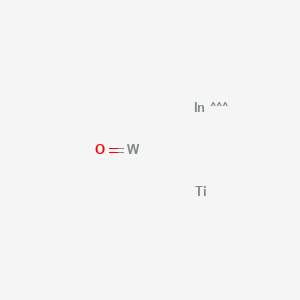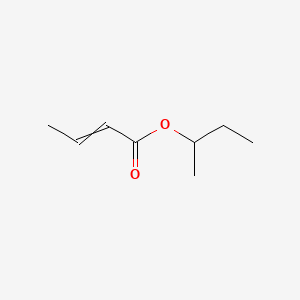
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid is a complex peptide compound composed of multiple amino acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using coupling reagents such as HBTU or DIC and then added to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process is optimized for efficiency and cost-effectiveness, often using automated peptide synthesizers to streamline production.
Análisis De Reacciones Químicas
Types of Reactions
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as methionine or cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT (dithiothreitol).
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid under mild conditions.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine) in aqueous solutions.
Substitution: Various alkylating agents or acylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
Aplicaciones Científicas De Investigación
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of specialized biomaterials and as a component in biochemical assays.
Mecanismo De Acción
The mechanism by which L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the peptide is used.
Comparación Con Compuestos Similares
Similar Compounds
- L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-serine
- L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-serine
Uniqueness
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different stability, reactivity, and biological activity, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
798540-84-8 |
|---|---|
Fórmula molecular |
C19H35N7O7 |
Peso molecular |
473.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H35N7O7/c1-9(2)14(20)17(31)25-11(5-4-8-23-19(21)22)16(30)24-10(3)15(29)26-12(18(32)33)6-7-13(27)28/h9-12,14H,4-8,20H2,1-3H3,(H,24,30)(H,25,31)(H,26,29)(H,27,28)(H,32,33)(H4,21,22,23)/t10-,11-,12-,14-/m0/s1 |
Clave InChI |
UCBVHPXTRWFONW-MNXVOIDGSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)N |
SMILES canónico |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid](/img/structure/B12517706.png)
![N''-{[3-(Fluoromethyl)phenyl]methyl}guanidine](/img/structure/B12517707.png)

![Morpholine, 2-ethyl-4-[3-[4-(phenoxymethyl)phenyl]propyl]-](/img/structure/B12517720.png)
![1-(4-Pentylcyclohexyl)-4-[(undec-10-en-1-yl)oxy]benzene](/img/structure/B12517722.png)
![Bis[(tetrabutylammonium iodide)copper(I) iodide]](/img/structure/B12517730.png)

![(2R)-4-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12517748.png)

![2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzoxazole](/img/structure/B12517780.png)

![N-(2-Chloroethyl)-N'-[3-(7-hydroxyheptyl)phenyl]urea](/img/structure/B12517787.png)
